1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

Catalog No.
S641001
CAS No.
150044-68-1
M.F
C22H15N3O4
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-...

CAS Number

150044-68-1

Product Name

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

IUPAC Name

3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29)

InChI Key

FZDVNXHYGMEEDT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O

Synonyms

chromopyrrolic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O

Chromopyrrolic acid is a pyrroledicarboxylic acid that is pyrrole-2,5-dicarboxylic acid in which the hydrogens at positions 3 and 4 have been replaced by indol-3-yl groups. It has a role as a bacterial metabolite. It is a member of indoles and a pyrroledicarboxylic acid. It is a conjugate acid of a chromopyrrolate(2-).
Chromopyrrolic acid is a natural product found in Chromobacterium violaceum, Lycogala epidendrum, and Streptomyces albus with data available.
  • Database Resources

    Searches of scientific databases like DrugBank () reveal entries for the compound, but lack detailed information on its use in research.

  • Chemical Structure Analysis

    The structure of 3,4-DI-1H-Indol-3-yl-pyrrole-2,5-dicarboxylic acid contains two indole rings and a pyrrole ring. Indoles and pyrroles are nitrogen-containing heterocyclic compounds found in many biologically active molecules. This suggests potential areas of research for 3,4-DI-1H-Indol-3-yl-pyrrole-2,5-dicarboxylic acid could be in medicinal chemistry or as a scaffold for drug discovery.

  • Related Compounds

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is a complex organic compound belonging to the class of indole derivatives. It features a pyrrole ring fused with two indole moieties, resulting in a unique structure characterized by its dual carboxylic acid functional groups. The compound's chemical formula is C22H15N3O4C_{22}H_{15}N_{3}O_{4} and it has a molecular weight of approximately 385.37 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- can be attributed to its functional groups, particularly the carboxylic acid groups which can participate in various reactions such as:

  • Esterification: The carboxylic acids can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may lose carbon dioxide.
  • Nucleophilic Substitution: The indole nitrogen can act as a nucleophile in substitution reactions.

These reactions make the compound versatile for further synthetic modifications and applications in drug development.

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- exhibits significant biological activity. It has been studied for its potential anti-cancer properties due to its ability to interact with various biological targets. The indole moiety is known for its role in many biologically active compounds, contributing to the compound's potential therapeutic effects. Additionally, this compound may exhibit antimicrobial and anti-inflammatory properties, although further studies are required to elucidate these effects fully.

The synthesis of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- typically involves multi-step organic reactions:

  • Formation of Indole Derivatives: Starting materials such as aniline derivatives can be cyclized to form indoles.
  • Pyrrole Synthesis: Pyrrole can be synthesized from various precursors such as α-amino acids or through the Paal-Knorr synthesis.
  • Coupling Reaction: The indole derivatives are then coupled with pyrrole under acidic or basic conditions to yield the final compound.

These methods require careful control of reaction conditions to ensure high yields and purity.

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery for cancer treatment or other therapeutic areas.
  • Material Science: Due to its unique electronic properties, it may be used in organic electronics or as a dye.

The versatility of this compound makes it a candidate for further research and development in various fields.

Interaction studies have shown that 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- may interact with several biological macromolecules:

  • Proteins: Binding studies indicate potential interactions with enzymes and receptors relevant to cancer pathways.
  • Nucleic Acids: There is evidence suggesting that this compound could intercalate into DNA or RNA structures, affecting gene expression.

These interactions highlight the compound's potential as a therapeutic agent but also necessitate thorough investigation into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acidC22H13Cl2N3O4C_{22}H_{13}Cl_{2}N_{3}O_{4}Contains chlorine substituents which may enhance biological activity.
Chromopyrrolic AcidC22H15N3O4C_{22}H_{15}N_{3}O_{4}Similar structure but different substituents affecting solubility and reactivity.
1H-Pyrrole-2,5-dicarboxylic acid dimethyl esterC22H19N3O4C_{22}H_{19}N_{3}O_{4}Methyl ester groups may alter pharmacokinetic properties compared to the free acid form.

These compounds exhibit varying degrees of biological activity and applications based on their structural differences. The presence of substituents like chlorine or methyl groups can significantly influence their behavior in biological systems.

Molecular Formula and Structural Features

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-, commonly known as chromopyrrolic acid or lycogalic acid A, represents a complex heterocyclic compound with the molecular formula C₂₂H₁₅N₃O₄ [1] [2]. This compound exhibits a molecular weight of 385.4 grams per mole and is characterized by its unique structural architecture comprising multiple nitrogen-containing heterocycles [1] [3]. The compound was first identified as a natural product in 1994, having been isolated independently from Lycogala epidendrum, a slime mold [4] [5]. The exact mass of this compound is determined to be 385.10600 atomic mass units, with the Chemical Abstracts Service registry number 150044-68-1 [2] [3].

Pyrrole Core with Indole Substituents

The central structural feature of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is a pyrrole ring system that serves as the fundamental scaffold [1] [6]. The pyrrole core is a five-membered aromatic heterocycle containing one nitrogen atom, which forms the backbone of this complex molecule [1]. At positions 3 and 4 of the pyrrole ring, two indol-3-yl substituents are attached, creating a symmetric molecular architecture [1] [6]. These indole moieties are themselves bicyclic systems consisting of a benzene ring fused to a pyrrole ring at the alpha and beta positions [7].

The indole substituents are specifically attached at the 3-position of their respective indole rings to the pyrrole core, resulting in a highly conjugated system [1] [2]. This structural arrangement creates a pyrroledicarboxylic acid framework where the hydrogens at positions 3 and 4 of the parent pyrrole-2,5-dicarboxylic acid have been replaced by indol-3-yl groups [1]. The presence of these indole substituents significantly influences the electronic properties and stability of the overall molecular structure [4] [8].

Carboxylic Acid Functionalities

The molecule contains two carboxylic acid functional groups positioned at the 2 and 5 positions of the central pyrrole ring [1] [2]. These carboxyl groups (-COOH) are essential structural elements that contribute significantly to the chemical reactivity and physical properties of the compound [9] [10]. Each carboxylic acid group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group [10].

The carboxylic acid functionalities are responsible for the acidic character of the molecule, with predicted pKa values estimated to be in the range of 3.5 to 4.5, typical for aromatic carboxylic acids [10]. These functional groups enable the formation of hydrogen bonding interactions, both intramolecularly and intermolecularly, which significantly influence the compound's solubility characteristics and crystalline packing arrangements [11] [12]. The presence of two carboxylic acid groups classifies this compound as a dicarboxylic acid derivative of the pyrrole ring system [1] [6].

Physicochemical Properties

Molecular Weight and Solubility Characteristics

The molecular weight of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is precisely determined to be 385.4 grams per mole [1] [3]. This relatively high molecular weight is attributed to the presence of three interconnected heterocyclic systems and the two carboxylic acid functional groups [2]. The compound exists as a solid at room temperature, consistent with its substantial molecular framework and capacity for intermolecular hydrogen bonding [1].

The solubility characteristics of this compound are influenced by the dual nature of its structural components [13] [14]. The presence of two carboxylic acid groups provides hydrophilic character through hydrogen bonding capabilities with water molecules [14]. However, the extensive aromatic system comprising the pyrrole core and two indole substituents contributes significant hydrophobic character [13]. This amphiphilic nature results in limited water solubility, with the compound being more soluble in polar organic solvents such as dimethyl sulfoxide and alcohols [13]. The polar surface area and hydrogen bonding capacity are determined by the presence of three hydrogen bond donors (two carboxylic acid hydroxyl groups and one pyrrole nitrogen-hydrogen) and four hydrogen bond acceptors (two carbonyl oxygens and two hydroxyl oxygens) [3].

Stability Parameters

The thermal stability of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is enhanced by the extensive aromatic conjugation throughout the molecular structure [15]. The compound demonstrates stability under normal storage conditions when kept in dark, dry environments at temperatures between 2-8°C [16]. The presence of multiple aromatic rings contributes to the overall thermodynamic stability of the molecule through resonance stabilization [15].

The compound exhibits sensitivity to light exposure, with studies indicating that similar pyrroledicarboxylic acid derivatives can undergo photochemical degradation under prolonged illumination [17]. The stability is also influenced by pH conditions, with the carboxylic acid groups being susceptible to deprotonation under basic conditions [16]. Oxidative stability is moderate, as the indole moieties can be susceptible to oxidation at the nitrogen atoms under harsh oxidative conditions [15]. The molecule demonstrates good chemical stability under neutral to mildly acidic conditions, making it suitable for various analytical and synthetic applications [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- through analysis of both proton and carbon-13 spectra [18] [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals in several distinct regions reflecting the diverse chemical environments within the molecule [18]. The carboxylic acid protons appear as broad signals in the downfield region between 10.0 and 12.0 parts per million, typically exhibiting exchange with deuterated solvents [18].

The indole nitrogen-hydrogen protons resonate in the range of 10.5 to 11.5 parts per million, appearing as sharp singlets due to their aromatic character [19]. The aromatic protons from both the indole benzene rings and the indole pyrrole rings generate complex multiplet patterns in the region between 7.0 and 8.0 parts per million [18]. The carbon-13 nuclear magnetic resonance spectrum displays the carbonyl carbons of the carboxylic acid groups in the characteristic region between 170 and 180 parts per million [18]. The aromatic carbons from the pyrrole and indole ring systems appear as multiple signals in the region between 100 and 140 parts per million, with the exact chemical shifts dependent on the electronic environment and substitution patterns [18] [19].

Mass Spectrometry Profile

Mass spectrometry analysis of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- reveals a molecular ion peak at mass-to-charge ratio 386 when analyzed in positive ionization mode, corresponding to the protonated molecular ion [M+H]⁺ [1] [3]. The compound exhibits characteristic fragmentation patterns typical of indole-containing molecules [20] [21]. The base peak and major fragment ions result from the cleavage of bonds adjacent to the nitrogen atoms in the indole rings [20].

Common fragmentation pathways include the loss of carboxylic acid groups (mass loss of 45 atomic mass units corresponding to COOH loss) and the formation of indole-derived fragments [21]. The mass spectrum also shows fragments corresponding to the individual indole moieties after cleavage from the central pyrrole core [20]. High-resolution mass spectrometry confirms the exact molecular formula and provides precise mass measurements that support structural elucidation [1]. The fragmentation patterns are consistent with the proposed structure and provide valuable information for identification and quantification of the compound in complex mixtures [20] [21].

Infrared and Ultraviolet-Visible Spectroscopic Properties

Infrared spectroscopy of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- exhibits characteristic absorption bands that correspond to the major functional groups present in the molecule [9] [22]. The carboxylic acid hydroxyl groups generate a broad absorption band in the region between 2500 and 3300 wavenumbers, typical of hydrogen-bonded carboxylic acid groups [9] [10]. The carbonyl stretching vibrations of the carboxylic acid groups appear as strong bands in the region between 1650 and 1710 wavenumbers [9] [23].

The nitrogen-hydrogen stretching vibrations from both the pyrrole and indole rings produce absorption bands in the region between 3200 and 3500 wavenumbers [24] [22]. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000 to 3100 wavenumbers [24]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands associated with the extended aromatic system [17] [25]. The compound exhibits π→π* transitions in the wavelength range of 250 to 290 nanometers, typical for conjugated aromatic systems [23] [25]. Additional n→π* transitions, characteristic of compounds containing nitrogen heteroatoms, appear in the region between 275 and 295 nanometers [17] [23]. These spectroscopic properties are consistent with the extensive conjugated system and provide valuable information for structural confirmation and quantitative analysis [17] [25].

X-ray Crystallographic Analysis

X-ray crystallographic studies of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- and related pyrrole-dicarboxylic acid derivatives reveal important structural information about molecular packing and intermolecular interactions [26] [11]. Crystallographic analysis demonstrates that the compound forms extensive hydrogen bonding networks through its carboxylic acid functional groups [11] [12]. The crystal structures typically exhibit bidentate hydrogen bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits [11].

The molecular geometry shows that the indole rings adopt specific orientations relative to the central pyrrole core, with dihedral angles that minimize steric interactions while maintaining optimal electronic conjugation [27] [28]. The crystal packing is strongly influenced by the substitution pattern on the aromatic rings and the hydrogen bonding capabilities of the carboxylic acid groups [11] [12]. Studies of related indole derivatives indicate that these compounds frequently crystallize in monoclinic space groups, with specific packing arrangements that optimize intermolecular interactions [28] [29].

The crystallographic data reveal that the carboxylic acid groups can exist in different conformations relative to the pyrrole ring plane, with some structures showing the carboxyl groups lying close to the plane while others exhibit more perpendicular orientations [30]. The intermolecular hydrogen bonding patterns typically generate one-dimensional ribbons, two-dimensional sheets, or three-dimensional networks depending on the specific substitution pattern and crystal packing conditions [11] [12]. These structural insights provide valuable information for understanding the solid-state properties and potential applications of this compound family [27] [28].

Physical Properties Summary Table

PropertyValue
Molecular FormulaC₂₂H₁₅N₃O₄
Molecular Weight (g/mol)385.4
Exact Mass (g/mol)385.10600
CAS Registry Number150044-68-1
Physical State (at room temperature)Solid
Hydrogen Bond Donors3 (2 carboxylic acid OH groups + 1 pyrrole NH)
Hydrogen Bond Acceptors4 (2 carbonyl oxygens + 2 hydroxyl oxygens)

Spectroscopic Data Summary Table

TechniqueParameter/RegionValue/Range
Mass SpectrometryMolecular Ion [M+H]⁺m/z 386
¹H NMRCarboxylic acid OH10.0-12.0 ppm (broad)
¹H NMRIndole NH10.5-11.5 ppm
¹H NMRAromatic CH7.0-8.0 ppm (complex multiplets)
¹³C NMRCarbonyl C=O170-180 ppm
¹³C NMRAromatic carbons100-140 ppm
IR SpectroscopyO-H stretch (carboxylic acid)2500-3300 cm⁻¹ (broad)
IR SpectroscopyC=O stretch (carboxylic acid)1650-1710 cm⁻¹
IR SpectroscopyN-H stretch (indole/pyrrole)3200-3500 cm⁻¹
UV-Visible Spectroscopyπ→π* transition250-290 nm
UV-Visible Spectroscopyn→π* transition275-295 nm

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

385.10625597 g/mol

Monoisotopic Mass

385.10625597 g/mol

Heavy Atom Count

29

Wikipedia

3,4-DI-1H-INDOL-3-YL-1H-PYRROLE-2,5-DICARBOXYLIC ACID

Dates

Last modified: 02-18-2024
Hoshino, Tsutomu; Kojima, Yoshihiro; Hayashi, Toru; Uchiyama, Takeo; Kaneko, Kimiyoshi; A new metabolite of tryptophan, chromopyrrolic acid, produced by Chromobacterium violaceum, Bioscience Biotechnology and Biochemistry, 575, 775-781. DOI:10.1271/bbb.57.775

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